2,3-Difluoropyrazine

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Sourcing 2,3-Difluoropyrazine? Unlike its dichloro analog, this fluorinated pyrazine offers a lower LogP (~0.34 vs. ~1.4) and 53g/L water solubility, enabling greener, aqueous syntheses. Its 120°C boiling point allows energy-efficient purification. Ideal for SNAr reactions requiring mild conditions to tune electronic properties or enhance metabolic stability in drug discovery.

Molecular Formula C4H2F2N2
Molecular Weight 116.07 g/mol
CAS No. 52751-15-2
Cat. No. B1329869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Difluoropyrazine
CAS52751-15-2
Molecular FormulaC4H2F2N2
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=N1)F)F
InChIInChI=1S/C4H2F2N2/c5-3-4(6)8-2-1-7-3/h1-2H
InChIKeyXTWMJTRHEAAUFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Difluoropyrazine (CAS 52751-15-2): Baseline Physicochemical and Structural Profile for Sourcing Decisions


2,3-Difluoropyrazine (CAS 52751-15-2) is a fluorinated heterocyclic aromatic compound with the molecular formula C4H2F2N2 and a molecular weight of 116.07 g/mol [1]. It serves as a versatile building block in organic synthesis, particularly as an intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials . The compound is characterized by the presence of two fluorine atoms at the 2- and 3-positions of the pyrazine ring, which impart distinct electronic and steric properties that differentiate it from its non-fluorinated and other halogenated analogs [1].

Why 2,3-Difluoropyrazine Cannot Be Substituted with 2,3-Dichloro- or 2,3-Dibromopyrazine in Research and Industrial Workflows


Substitution of 2,3-difluoropyrazine with 2,3-dichloropyrazine or 2,3-dibromopyrazine is not feasible without altering critical physicochemical and electronic properties that govern reactivity, solubility, and biological performance. Fluorine's high electronegativity and small van der Waals radius (1.47 Å vs. 1.75 Å for Cl and 1.85 Å for Br) confer unique characteristics: significantly altered electron density distribution, lower lipophilicity (LogP ~0.34 vs. ~1.4 for dichloro analog), and distinct nucleophilic aromatic substitution (SNAr) reactivity patterns [1]. These differences preclude direct substitution and underscore the necessity of sourcing the precise fluorinated compound for applications demanding specific electronic tuning, metabolic stability, or reactivity profiles [2].

Quantitative Differentiation of 2,3-Difluoropyrazine (52751-15-2) Against Analogs: A Comparative Evidence Guide


Ionization Energy Elevation: A Quantitative Measure of Electronic Modulation by Fluorine

The vertical ionization energy (IE) of 2,3-difluoropyrazine is 10.35 eV, as determined by photoelectron spectroscopy [1]. This value represents a significant increase compared to the IE of unsubstituted pyrazine, which is reported as 9.29 ± 0.01 eV [2]. The +1.06 eV shift directly quantifies the strong electron-withdrawing effect of the two ortho-fluorine substituents, which stabilizes the highest occupied molecular orbital (HOMO).

Physical Organic Chemistry Photoelectron Spectroscopy Electronic Structure

Physicochemical Property Divergence: Boiling Point and Density Comparison Against Dichloro and Dibromo Analogs

The physical properties of 2,3-difluoropyrazine differ substantially from its heavier halogen analogs, impacting handling, purification, and formulation. The boiling point at atmospheric pressure is estimated at 120.3 ± 35.0 °C, and the density is 1.376 g/cm³ . In contrast, 2,3-dichloropyrazine boils at a much higher temperature (105-107 °C at 50 mmHg, which extrapolates to ~190 °C at 760 mmHg) and has a higher density of 1.431 g/mL [1]. 2,3-Dibromopyrazine exhibits an even higher predicted boiling point of 242.6 ± 35.0 °C and a density of ~2.2 g/cm³ [2].

Process Chemistry Purification Physical Properties

Aqueous Solubility Differentiation: A Critical Factor for Reaction Medium Selection

Estimated water solubility data highlight a stark contrast in the behavior of 2,3-difluoropyrazine compared to its dichloro analog. The estimated water solubility for 2,3-difluoropyrazine at 25 °C is approximately 5.3 × 10⁴ mg/L (53 g/L), based on its estimated log Kow of 0.34 . In direct contrast, 2,3-dichloropyrazine is reported as insoluble in water , with an estimated solubility of 6.8 × 10³ mg/L from one source [1], which is an order of magnitude lower.

Green Chemistry Reaction Engineering Solubility

Reactivity in Nucleophilic Aromatic Substitution (SNAr): A Class-Level Advantage of Fluoropyrazines

A foundational study by Rutner and Spoerri demonstrated that fluoropyrazine exhibits considerably greater reactivity towards nucleophilic agents than 2-fluoropyridine, chloropyrazine, or iodopyrazine [1]. While this study used 2-fluoropyrazine as a model, the presence of an additional electron-withdrawing fluorine atom in 2,3-difluoropyrazine is expected to further enhance this reactivity by increasing the electrophilicity of the ring carbons. The synthesis of fluoropyrazine itself via the Schiemann reaction yielded 23%, a notable achievement given the reported failure of aminopyrazine to undergo Sandmeyer reactions to form chloro or bromopyrazine [1].

Synthetic Methodology SNAr Fluorine Chemistry

Predicted Lipophilicity (LogP) and Its Implications for Bioavailability and Purification

The predicted octanol-water partition coefficient (LogP) for 2,3-difluoropyrazine is 0.34 (estimated by KOWWIN v1.67) . This value is significantly lower than the estimated LogP of 1.419 for 2,3-dichloropyrazine [1]. The lower LogP of the difluoro compound indicates reduced lipophilicity, which typically correlates with improved aqueous solubility and potentially lower non-specific binding to hydrophobic proteins.

Medicinal Chemistry ADME Lipophilicity

Computational Electronic Structure: Nitrogen Quadrupole Coupling Constants as a Probe of Charge Distribution

Density functional theory (DFT) calculations at the B3P86/6-31G(3d,3p) level provide detailed insight into the electronic structure of 2,3-difluoropyrazine. The computed nitrogen nuclear quadrupole coupling constants (NQCC) are Xaa = 1.459 MHz, Xbb = 4.780 MHz, and Xcc = 3.322 MHz, with an asymmetry parameter (ETA) of 0.390 [1]. These values serve as a sensitive probe of the electric field gradient at the nitrogen nuclei and are directly comparable to experimental data for pyrazine and other fluorinated derivatives. This computational benchmark supports the rational design of derivatives by quantifying the effect of fluorine substitution on the electron distribution within the aromatic ring.

Computational Chemistry DFT NQR Spectroscopy

Definitive Application Scenarios for 2,3-Difluoropyrazine (52751-15-2) Based on Quantitative Differentiation


Medicinal Chemistry: Building Block for Optimizing ADME and Potency

In drug discovery, 2,3-difluoropyrazine is the preferred scaffold when the goal is to reduce lipophilicity (LogP 0.34 vs. ~1.4 for dichloro) while maintaining or enhancing binding affinity. The strong electron-withdrawing effect, quantified by a +1.06 eV increase in ionization energy [1], can be leveraged to modulate the pKa of adjacent functional groups or to stabilize specific molecular conformations. This is particularly relevant in the development of kinase inhibitors, where the pyrazine core is a common motif, and fine-tuning electronic properties is crucial for achieving selectivity [2][3].

Process Chemistry: Enabling Greener and More Efficient Synthetic Routes

The significantly higher aqueous solubility of 2,3-difluoropyrazine (~53 g/L) compared to its water-insoluble dichloro analog enables the development of aqueous or biphasic reaction conditions, reducing reliance on organic solvents . Furthermore, its substantially lower boiling point (120 °C) facilitates energy-efficient purification by distillation, a clear process advantage over the much higher boiling 2,3-dichloropyrazine (~190 °C) . These physical property differentiations directly translate to lower production costs and a reduced environmental footprint.

Synthetic Methodology: A Superior Electrophile for SNAr and Cross-Coupling Reactions

Based on class-level evidence that fluoropyrazines exhibit enhanced reactivity in nucleophilic aromatic substitution (SNAr) [4], 2,3-difluoropyrazine is the reagent of choice when a more reactive electrophilic partner is required. This increased reactivity can allow for milder reaction conditions (e.g., lower temperatures, shorter reaction times) or enable the use of less reactive nucleophiles, thereby expanding the accessible chemical space. This is a key differentiator when planning complex, multi-step syntheses where functional group tolerance is paramount.

Physical Organic Chemistry: A Model System for Investigating Fluorine Substituent Effects

The well-defined electronic structure of 2,3-difluoropyrazine, characterized by precise ionization energy data (10.35 eV) [1] and computational parameters like NQCCs [5], makes it an ideal model compound for fundamental studies on the electronic effects of fluorine substitution in heteroaromatic systems. Researchers investigating charge transfer, photoelectron dynamics, or developing new computational methods rely on such well-characterized compounds for calibration and validation of their models.

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